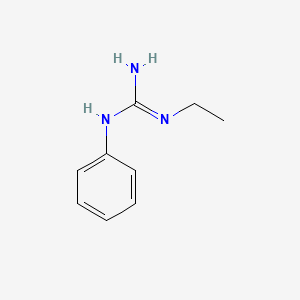
4'-Cyano-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Cyano-2’-deoxycytidine is a nucleoside analog, which is a modified form of the natural nucleoside 2’-deoxycytidine. This compound is characterized by the presence of a cyano group (-CN) at the 4’ position of the sugar moiety. Nucleoside analogs like 4’-Cyano-2’-deoxycytidine are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-2’-deoxycytidine typically involves the modification of natural nucleosides. One common method is the condensation of a cyano group with a 2’-deoxynucleoside precursor. This process often requires specific catalysts and controlled reaction conditions to ensure the correct placement of the cyano group .
Industrial Production Methods
Industrial production of 4’-Cyano-2’-deoxycytidine may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors and purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Cyano-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4’-Cyano-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Wirkmechanismus
The mechanism of action of 4’-Cyano-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can cause DNA strand breaks and inhibit DNA polymerase, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 2’-deoxycytidine
- 2’-deoxyadenosine
- 2’-deoxyguanosine
- Gemcitabine
- Cytarabine
Uniqueness
4’-Cyano-2’-deoxycytidine is unique due to the presence of the cyano group at the 4’ position, which imparts distinct chemical and biological properties. This modification enhances its ability to induce DNA damage and inhibit DNA synthesis, making it a potent agent in antiviral and anticancer therapies .
Eigenschaften
CAS-Nummer |
139888-13-4 |
|---|---|
Molekularformel |
C10H12N4O4 |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-4-10(5-15)6(16)3-8(18-10)14-2-1-7(12)13-9(14)17/h1-2,6,8,15-16H,3,5H2,(H2,12,13,17)/t6-,8+,10+/m0/s1 |
InChI-Schlüssel |
WOFZQOCKSAPKFH-SKWCMTHISA-N |
Isomerische SMILES |
C1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)C#N)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)(CO)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


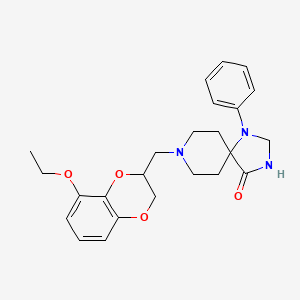

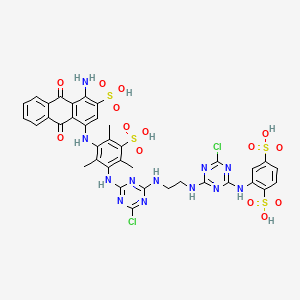




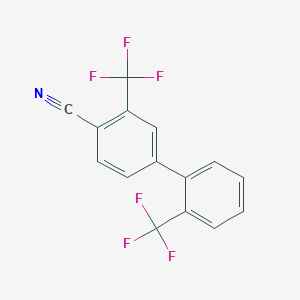

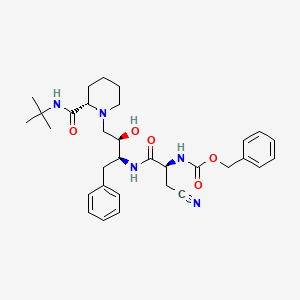

![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)

